3,6-Dimethyloct-4-en-3-ol
Description
Significance of the 3,6-Dimethyloct-4-en-3-ol Motif within the Context of Chiral Tertiary Alcohols
The compound this compound is a member of the branched unsaturated alcohol family. Its structure features an eight-carbon chain with methyl groups at positions 3 and 6, a double bond at position 4, and a hydroxyl group at position 3. This specific arrangement makes it a tertiary alcohol, as the hydroxyl-bearing carbon is bonded to three other carbon atoms.
The significance of the this compound motif lies in its chirality. The carbon atom at position 3 is a stereocenter, and depending on the geometry of the double bond, the carbon at position 6 can also be chiral. The presence of these stereocenters, particularly the quaternary stereocenter at the tertiary alcohol position, makes its stereoselective synthesis a notable challenge. rsc.org Chiral tertiary alcohols are crucial components in a wide array of bioactive compounds, and developing methods to access them with high enantiomeric purity is a primary objective in asymmetric catalysis. chinesechemsoc.orgsioc-journal.cn The synthesis of such complex tertiary alcohols often requires innovative strategies to control the stereochemical outcome of reactions involving sterically hindered ketones. chinesechemsoc.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H20O lookchem.comappchemical.com |
| Molecular Weight | 156.265 g/mol lookchem.comappchemical.com |
| CAS Number | 62851-71-2 lookchem.com |
| Boiling Point | 187.9 °C at 760 mmHg lookchem.com |
| Density | 0.844 g/cm³ lookchem.com |
| Flash Point | 59.4 °C lookchem.com |
| Vapor Pressure | 0.17 mmHg at 25°C lookchem.com |
| Hydrogen Bond Donor Count | 1 lookchem.com |
| Hydrogen Bond Acceptor Count | 1 lookchem.com |
| Rotatable Bond Count | 4 lookchem.com |
Historical Development and Current Research Frontiers in Unsaturated Alcohol Chemistry
The study of unsaturated alcohols has evolved significantly over the decades. Early research often focused on their isolation from natural sources and the exploration of their basic reactivity. The development of new synthetic methods, particularly those involving organometallic reagents, revolutionized the ability to construct these molecules in the laboratory. illinois.edu A major breakthrough was the advent of asymmetric synthesis, which allowed for the selective production of one enantiomer over the other, a critical requirement for the pharmaceutical industry. encyclopedia.pub
Current research frontiers in unsaturated alcohol chemistry are largely centered on the development of more efficient, selective, and sustainable synthetic methods. mdpi.com Key areas of investigation include:
Catalytic Asymmetric Synthesis: The design of novel chiral catalysts for the enantioselective addition of various nucleophiles to prochiral ketones is a highly active field. rsc.orgillinois.edu This includes the use of organocatalysts and transition-metal complexes to create chiral tertiary alcohols. acs.org
Kinetic Resolution: For racemic mixtures of tertiary alcohols, kinetic resolution offers a powerful strategy to separate the enantiomers. sioc-journal.cn Research is ongoing to develop new enzymatic and non-enzymatic methods that can resolve a broad range of substrates with high selectivity. mdpi.comresearchgate.net
Fluorocyclization: The reaction of unsaturated alcohols to form fluorinated heterocyclic compounds is an area of growing interest due to the unique properties that fluorine atoms impart on molecules. frontiersin.orgnih.gov Understanding the mechanisms of these complex reactions is crucial for controlling the product selectivity. acs.org
Hydrogen Transfer Catalysis: Novel ruthenium-catalyzed reactions enable the cross-coupling of α,β-unsaturated nitriles with alcohols, providing new routes to valuable chemical intermediates like β-ketonitriles and glutaronitriles. rsc.org
Scope and Research Objectives Pertaining to this compound Studies
Research specifically involving this compound and related structures is driven by several key objectives. A primary goal is the development of synthetic methodologies that can produce this molecule and its analogs with high control over both diastereoselectivity and enantioselectivity. This is particularly challenging due to the sterically demanding nature of the tertiary alcohol.
A related compound, 3,6-dimethyl-oct-4-en-1-yn-3-ol, highlights a common synthetic strategy where an ethynyl (B1212043) group is added to a ketone precursor (5-methyl-hept-3-en-2-one) using a Grignard reagent, followed by further transformations. prepchem.com For instance, the subsequent selective hydrogenation of the alkyne can yield the corresponding dienol, demonstrating the utility of these compounds as intermediates. google.com
The broader objectives for studying compounds like this compound include:
Methodology Development: Using the synthesis of this molecule as a benchmark to test the effectiveness of new catalytic systems for asymmetric C-C bond formation. chinesechemsoc.org
Intermediate for Complex Synthesis: Employing it as a chiral building block for the total synthesis of more complex natural products or pharmaceutical agents. rsc.org
Mechanistic Studies: Investigating the reaction pathways, such as fluorocyclization or rearrangements, to gain fundamental insights into the reactivity of unsaturated alcohols. frontiersin.orgnih.gov
The pursuit of these objectives continues to advance the field of organic synthesis, providing the tools necessary to construct the complex chiral molecules that are fundamental to chemistry and biology.
Structure
3D Structure
Properties
CAS No. |
62851-71-2 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
3,6-dimethyloct-4-en-3-ol |
InChI |
InChI=1S/C10H20O/c1-5-9(3)7-8-10(4,11)6-2/h7-9,11H,5-6H2,1-4H3 |
InChI Key |
PVIZQRDNHUDUSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C=CC(C)(CC)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,6 Dimethyloct 4 En 3 Ol and Analogous Branched Unsaturated Alcohols
Asymmetric Synthesis Strategies
Asymmetric synthesis is paramount for accessing specific stereoisomers of chiral alcohols. Catalytic methods, in particular, offer an efficient and sustainable approach to generating stereochemical complexity from simple, readily available starting materials. nih.govacs.org
Catalytic Enantioselective Carbon-Oxygen Bond Formation
The direct formation of carbon-oxygen bonds in a stereocontrolled manner represents a powerful tool for alcohol synthesis. This section explores enzymatic, metal-catalyzed, and metal-free approaches to achieve this transformation.
The convergence of biocatalysis and photochemistry has enabled novel strategies for alkene difunctionalization. A notable development is the enzyme-catalyzed asymmetric carbohydroxylation of alkenes, which produces enantioenriched tertiary alcohols from simple olefins in a single step. acs.orgnih.gov This method utilizes flavin-dependent 'ene'-reductases (EREDs) which, upon visible light activation, can catalyze non-natural radical reactions. nih.govacs.org
In this photoenzymatic process, the enzyme's chiral active site controls the stereochemical outcome of the reaction, allowing for high enantioselectivity. nih.govnih.gov The mechanism involves the formation of a radical intermediate, which is then trapped stereoselectively by an oxygen nucleophile. nih.gov Researchers have demonstrated that through protein engineering, the enzyme's active site can be reshaped to enhance both activity and enantioselectivity. acs.orgnih.gov Mechanistic studies suggest that the carbon-oxygen bond formation can proceed via a 5-endo-trig cyclization involving a pendant ketone, leading to an α-oxy radical that is subsequently oxidized and hydrolyzed to yield the final tertiary alcohol product. acs.orgnih.gov This approach highlights the ability of enzymes to control reaction pathways, favoring C-O bond formation over other potential radical termination steps like hydrogen atom transfer. nih.govnih.gov
Table 1: Selected Examples of Photoenzymatic Asymmetric Carbohydroxylation Data synthesized from research findings.
| Alkene Substrate | Radical Precursor | Enzyme Variant | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| α-Methylstyrene | α-Bromoacetophenone | Evolved 'Ene'-Reductase | 85 | 95 |
| 1-Phenylcyclohexene | Ethyl 2-bromo-2-phenylacetate | Evolved 'Ene'-Reductase | 78 | 92 |
| Indene | α-Bromoacetophenone | Evolved 'Ene'-Reductase | 91 | 98 |
Transition metal catalysis offers a versatile platform for constructing highly substituted and stereochemically complex alcohols. nih.gov A significant advancement is the copper-hydride (CuH) catalyzed asymmetric addition of olefin-derived nucleophiles to ketones. nih.govnih.gov This strategy circumvents the need for pre-formed, stoichiometric organometallic reagents, which often have limited functional group compatibility. nih.gov Instead, it uses readily available olefins and polyunsaturated hydrocarbons as latent carbanion equivalents. nih.govnih.gov
The catalytic cycle involves the enantioselective addition of a phosphine-bound copper hydride catalyst across the double bond of an olefin to generate a chiral alkylcopper intermediate. nih.gov This intermediate is then intercepted by a ketone in a subsequent diastereoselective addition to form an alkoxycopper species, which upon reaction with an alcohol, furnishes the enantioenriched tertiary alcohol product and regenerates the active catalyst. nih.gov This method is distinguished by its mild reaction conditions, broad substrate scope, and high degree of stereocontrol, enabling the effective construction of vicinal stereocenters. nih.govnih.gov The process is scalable and tolerates a wide array of sensitive functional groups, including esters, sulfonamides, and thioethers. researchgate.net
Table 2: Copper-Catalyzed Asymmetric Addition of Olefin-Derived Nucleophiles to Ketones Data derived from scientific reports on CuH-catalyzed reactions. nih.govthieme-connect.de
| Olefin | Ketone | Chiral Ligand | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1,5-Enyne | Acetophenone | (R)-DTBM-SEGPHOS | 92 | >20:1 | 97 |
| Styrene | 2-Acetonaphthone | (R)-DTBM-SEGPHOS | 85 | 15:1 | 95 |
| 1-Hexene | Propiophenone | (S,S)-BPE | 82 | >20:1 | 96 |
The development of metal-free synthetic methods is a key goal in green chemistry. For the synthesis of specialized structures like trifluoromethyl tertiary alcohols, which are important pharmacophores, metal-free hydroxylation of CF₃-substituted alkenes has emerged as a practical and efficient approach. thieme-connect.comresearchgate.net This method avoids the use of potentially toxic and expensive transition metals. thieme-connect.com
One such strategy involves an O₂-promoted addition reaction where a CF₃-substituted olefin reacts in the presence of a thiol. thieme-connect.com The reaction proceeds under mild, metal-free conditions and is compatible with a diverse range of functional groups on the alkene substrate, including electron-rich and electron-deficient aromatic systems as well as heterocyclic moieties. thieme-connect.com Mechanistic studies indicate the involvement of a radical process. thieme-connect.comthieme-connect.com This methodology has proven to be scalable, demonstrating its potential utility for larger-scale synthesis. thieme-connect.com
Table 3: Metal-Free Synthesis of CF₃-Substituted Tertiary Alcohols Representative results from studies on metal-free hydroxylation. thieme-connect.com
| CF₃-Substituted Alkene Substrate | Reaction Conditions | Product Yield (%) |
|---|---|---|
| (E)-1,1,1-Trifluoro-3-phenylprop-2-ene | O₂, Thiophenol, DCE, r.t. | 85 |
| (E)-1-(4-Bromophenyl)-3,3,3-trifluoroprop-1-ene | O₂, Thiophenol, DCE, r.t. | 81 |
| (E)-3,3,3-Trifluoro-1-(naphthalen-2-yl)prop-1-ene | O₂, Thiophenol, DCE, r.t. | 88 |
| (E)-3,3,3-Trifluoro-1-(thiophen-2-yl)prop-1-ene | O₂, Thiophenol, DCE, r.t. | 75 |
Chiral allylic alcohols are versatile building blocks in organic synthesis. Transition metal-catalyzed stereoselective additions to α,β-unsaturated aldehydes provide a direct route to these valuable motifs. ub.edu Nickel(II) complexes bearing chiral ligands, such as DTBM-SEGPHOS or BINAP, have been successfully employed to catalyze the direct and asymmetric Michael addition of nucleophiles to α,β-unsaturated aldehydes. ub.edu
These reactions exhibit remarkable control over regio-, diastereo-, and enantioselectivity. ub.edu A key feature of this approach is its stereodivergent nature; by simply choosing the appropriate chiral ligand for the nickel catalyst, it is possible to access any of the four potential stereoisomers of the Michael adduct. ub.edu This level of control is crucial for the synthesis of complex molecules with multiple stereocenters. The resulting adducts can then be further transformed into the desired chiral allylic alcohols.
Stereoselective Transformations of Olefinic and Alcohol Precursors
The stereoselective transformation of existing olefinic or alcohol functionalities provides an alternative and powerful strategy for synthesizing complex branched unsaturated alcohols. These methods often rely on the inherent stereochemistry of the precursor to guide the formation of new stereocenters.
One such method is the acceptorless dehydrogenative coupling (ADC) of alcohols, which can be used for olefination reactions. rsc.org This process involves the catalytic transfer of hydrogen from an alcohol to form a transient carbonyl compound, which then undergoes a condensation reaction with a nucleophile to generate an olefin. rsc.org This pathway, often catalyzed by ruthenium or manganese complexes, can produce olefins with high E-stereoselectivity. rsc.orgnih.gov
Furthermore, the stereochemistry of cyclic precursors can be used to control the geometry of the resulting olefinic alcohol. For instance, the ring-scission of 2-alkyl-3-chlorotetrahydropyrans proceeds with high regioselectivity and stereoselectivity to yield (E)-alk-4-en-1-ols. rsc.org The conformation and stereochemistry of the heterocyclic precursor directly influence the stereochemical outcome of the product. rsc.org Substrate-controlled asymmetric lithiation followed by reaction with an electrophile is another valuable technique, where chiral acetonide-protected polyketide fragments can direct the formation of allylic alcohols with high diastereoselectivity, even in the absence of external chiral ligands like sparteine. researchgate.net
Organometallic Reagent Chemistry in Tertiary Alcohol Construction
Grignard and organolithium reagents are highly reactive organometallic compounds that serve as powerful carbon nucleophiles in organic synthesis. uoanbar.edu.iq A primary application of these reagents is the construction of tertiary alcohols through the addition to carbonyl compounds. uoanbar.edu.iqucalgary.ca For instance, the reaction of two equivalents of a Grignard or organolithium reagent with an ester or acid chloride first involves a nucleophilic acyl substitution to form a ketone intermediate, which then rapidly reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol after acidic workup. uoanbar.edu.iqucalgary.ca This method is particularly useful for synthesizing tertiary alcohols with two identical substituents.
Another important application of these organometallic reagents is the ring-opening of epoxides. libretexts.orgchemistrysteps.comyoutube.com The reaction of a Grignard or organolithium reagent with an epoxide proceeds via an S_N2 mechanism, where the nucleophilic carbon of the organometallic reagent attacks one of the electrophilic carbons of the epoxide ring, leading to its opening. chemistrysteps.com The attack generally occurs at the less sterically hindered carbon of the epoxide. chemistrysteps.com This reaction is a valuable method for forming carbon-carbon bonds and simultaneously introducing a hydroxyl group, providing a route to more complex alcohol structures. For example, the reaction of a Grignard reagent with ethylene oxide results in a primary alcohol that is two carbons longer than the original Grignard reagent. libretexts.org
| Reagent | Substrate | Product | Key Features |
| Grignard Reagent (R-MgX) | Ketone | Tertiary Alcohol | Forms one new C-C bond. |
| Grignard Reagent (R-MgX) | Ester (2 equiv.) | Tertiary Alcohol | Forms two new C-C bonds; two identical R groups are added. |
| Organolithium Reagent (R-Li) | Epoxide | Alcohol | S_N2 ring-opening; attack at the less substituted carbon. |
Regio- and Stereocontrolled Hydration and Related Functionalizations of Alkenes
The hydration of alkenes is a fundamental reaction for the synthesis of alcohols. The acid-catalyzed hydration of alkenes involves the addition of water across the double bond in the presence of a strong acid, such as sulfuric acid. masterorganicchemistry.comlibretexts.org This reaction proceeds through a carbocation intermediate, and as a result, generally follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the double bond. masterorganicchemistry.comchemguide.co.uk This regioselectivity is a consequence of the relative stability of the intermediate carbocation.
However, a significant consideration in the acid-catalyzed hydration of alkenes is the potential for carbocation rearrangements. masterorganicchemistry.comyoutube.com If the initially formed carbocation can rearrange to a more stable carbocation (e.g., via a hydride or alkyl shift), a mixture of alcohol products may be obtained. youtube.com For the synthesis of specific branched unsaturated alcohols, this lack of absolute regiocontrol can be a limitation.
To overcome the limitations of acid-catalyzed hydration, other methods for the hydration of alkenes have been developed that offer greater control over regiochemistry and stereochemistry. While not detailed here, methods such as oxymercuration-demercuration and hydroboration-oxidation provide anti-Markovnikov and syn-addition products, respectively, expanding the synthetic utility of alkene hydration. More recently, enzymatic approaches, such as the use of evolved styrene hydratases, have shown promise for the highly enantioselective hydration of alkenes to produce chiral alcohols. researchgate.net
| Method | Regioselectivity | Stereochemistry | Rearrangements |
| Acid-Catalyzed Hydration | Markovnikov | Not stereoselective (syn and anti addition) | Possible |
Hydroboration-Oxidation for Anti-Markovnikov Alcohol Formation
Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity. wikipedia.orglumenlearning.comperiodicchemistry.comlibretexts.org This means the hydroxyl group is added to the less substituted carbon of the double bond. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a syn addition of a hydrogen and a hydroxyl group across the alkene. wikipedia.org
The process begins with the addition of borane (BH₃) to the alkene, forming a trialkylborane intermediate. wikipedia.org This step is stereospecific, with the borane adding to the less sterically hindered carbon of the double bond. libretexts.org The subsequent oxidation of the trialkylborane, typically with hydrogen peroxide (H₂O₂) in a basic solution, replaces the boron atom with a hydroxyl group, yielding the final alcohol product. wikipedia.orglibretexts.org A key advantage of this method is the absence of a carbocation intermediate, which prevents molecular rearrangements. libretexts.orgchadsprep.com
Key Features of Hydroboration-Oxidation:
Regioselectivity: Anti-Markovnikov addition wikipedia.orglumenlearning.comperiodicchemistry.com
Stereospecificity: Syn addition of H and OH wikipedia.org
Intermediate: Trialkylborane chadsprep.com
Rearrangements: None libretexts.orgchadsprep.com
Oxymercuration-Demercuration for Markovnikov Alcohol Formation without Rearrangement
Oxymercuration-demercuration is a two-step process for the hydration of alkenes that results in the Markovnikov addition of a hydroxyl group to the more substituted carbon of the double bond. chadsprep.comvedantu.commasterorganicchemistry.com This method is a reliable alternative to acid-catalyzed hydration, as it avoids carbocation rearrangements. vedantu.commasterorganicchemistry.com
The reaction is initiated by the electrophilic addition of mercuric acetate [Hg(OAc)₂] to the alkene, forming a cyclic mercurinium ion intermediate. chadsprep.comvedantu.com This three-membered ring is then opened by the nucleophilic attack of a water molecule on the more substituted carbon. vedantu.com The final step involves the demercuration of the organomercury intermediate with a reducing agent, typically sodium borohydride (NaBH₄), which replaces the mercury-containing group with a hydrogen atom. vedantu.commasterorganicchemistry.com The stereochemistry of the addition is typically anti. chadsprep.commasterorganicchemistry.com
Key Features of Oxymercuration-Demercuration:
Regioselectivity: Markovnikov addition vedantu.commasterorganicchemistry.com
Stereochemistry: Typically anti addition chadsprep.commasterorganicchemistry.com
Intermediate: Cyclic mercurinium ion chadsprep.comvedantu.com
Rearrangements: None vedantu.commasterorganicchemistry.com
Continuous Flow Chemistry in the Synthesis of Branched Unsaturated Alcohols
Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, particularly for the production of fine chemicals and pharmaceuticals. mdpi.comlonza.comfrontiersin.org This approach involves the continuous pumping of reactants through a reactor, where they mix and react under precisely controlled conditions. manetco.be
Process Intensification and Enhanced Reaction Control through Improved Mass and Heat Transfer
One of the primary benefits of continuous flow systems is process intensification, which is achieved through superior mass and heat transfer compared to batch reactors. frontiersin.orgunito.it The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for highly efficient heat exchange, enabling better temperature control, especially for highly exothermic or endothermic reactions. nih.gov This precise control minimizes the formation of byproducts and improves reaction selectivity. labunlimited.com Enhanced mixing in flow reactors also leads to more consistent reaction conditions and reproducible results. manetco.belabunlimited.com
Scalability and Safety Aspects for Handling Reactive Intermediates
Continuous flow chemistry offers significant advantages in terms of scalability and safety. mdpi.com Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than increasing the reactor volume, which can introduce challenges in maintaining consistent reaction conditions in batch processes. manetco.be
The small reaction volumes at any given time in a flow reactor significantly enhance safety, particularly when handling hazardous chemicals or highly reactive intermediates. nih.govmt.com This makes it possible to perform reactions under conditions that would be too dangerous in a large-scale batch process. mt.com
Telescoped Multi-Step Synthesis of Complex Organic Molecules
Continuous flow systems are well-suited for telescoped or multi-step synthesis, where sequential reactions are performed in a continuous sequence without the need for isolating and purifying intermediates. nih.govvapourtec.comrsc.org This approach can significantly reduce reaction times, solvent usage, and waste generation. nih.govacs.org In-line purification and the ability to introduce reagents at different points in the flow path allow for the efficient construction of complex molecules. rsc.org This methodology has been successfully applied to the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules. rsc.orgyoutube.com
| Advantage of Continuous Flow Chemistry | Description |
|---|---|
| Process Intensification | Improved mass and heat transfer lead to faster reactions and higher yields. frontiersin.orgunito.it |
| Enhanced Reaction Control | Precise control over temperature, pressure, and mixing results in better selectivity and reproducibility. manetco.belabunlimited.com |
| Improved Safety | Small reaction volumes minimize risks associated with hazardous reagents and exothermic reactions. nih.govmt.com |
| Easier Scalability | Scaling up is achieved by extending run time or numbering up reactors, avoiding the challenges of large batch reactors. manetco.be |
| Telescoped Synthesis | Allows for multi-step reactions in a continuous sequence, reducing waste and purification steps. nih.govvapourtec.comrsc.org |
Biocatalytic Routes for the Preparation of Chiral Tertiary Alcohols
The synthesis of enantiomerically pure chiral tertiary alcohols is a significant challenge in organic chemistry. researchgate.net Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical methods. researchgate.netnih.gov
Enzymes can exhibit high levels of stereoselectivity, enabling the synthesis of chiral molecules with high enantiomeric excess. nih.gov A variety of enzymes, including esterases, lipases, epoxide hydrolases, and alcohol dehydrogenases, have been successfully employed for the preparation of chiral tertiary alcohols. nih.gov These biocatalytic reactions are often performed under mild conditions, reducing the need for harsh reagents and protecting groups. nih.gov
For instance, alcohol dehydrogenases (ADHs) have been used for the enantioselective reduction of prochiral ketones to produce chiral alcohols. mdpi.com The reaction conditions can be optimized to favor the formation of either the (R) or (S) enantiomer with high yields and excellent enantiomeric excess. mdpi.com The development of new enzymes through protein engineering and the design of chemoenzymatic routes continue to expand the scope and applicability of biocatalysis in the synthesis of complex chiral molecules. nih.gov
| Enzyme Class | Application in Chiral Tertiary Alcohol Synthesis | Reference |
|---|---|---|
| Esterases/Lipases | Kinetic resolution of racemic tertiary alcohols. | nih.gov |
| Epoxide Hydrolases | Enantioselective hydrolysis of prochiral epoxides to form chiral diols, which can be precursors to tertiary alcohols. | nih.gov |
| Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of prochiral ketones to produce chiral secondary and tertiary alcohols. | mdpi.com |
| Halohydrin Dehalogenases | Synthesis of chiral epoxides, which are versatile intermediates for chiral tertiary alcohols. | nih.gov |
Enzymatic Hydroxyfunctionalization of Carbon-Carbon Double Bonds
The direct insertion of a hydroxyl group across a carbon-carbon double bond is a highly attractive transformation for the synthesis of alcohols. Enzymes, particularly monooxygenases and peroxygenases, have demonstrated significant potential in catalyzing such reactions with high regio- and stereoselectivity.
Cytochrome P450 monooxygenases (P450s) are a versatile class of heme-thiolate enzymes known for their ability to catalyze the oxidation of a wide array of substrates, including the hydroxylation of C-H bonds and the epoxidation of alkenes. nih.govacs.org While the direct hydroxylation of an alkene to an alcohol is not the primary reaction pathway for P450s, they can achieve this through an epoxidation-hydrolysis sequence or by allylic hydroxylation. For a substrate like 3,6-dimethyloct-4-ene, a P450 enzyme could potentially catalyze allylic hydroxylation at the C-3 or C-6 positions, leading to the desired alcohol or its isomer. The regioselectivity of this reaction is dictated by the enzyme's active site architecture and can often be tuned through protein engineering. uni-stuttgart.de For instance, P450 monooxygenases have been successfully engineered to perform highly regioselective and active p-hydroxylation of m-alkylphenols. acs.org
Unspecific peroxygenases (UPOs) represent another promising class of enzymes for oxyfunctionalization reactions. tudelft.nlscilit.com These fungal enzymes can catalyze a broad range of reactions, including the hydroxylation of alkanes and alkenes, using hydrogen peroxide as the oxidant. tudelft.nluef.fi The catalytic cycle of UPOs involves the formation of a high-valent iron-oxo species, similar to P450s, which is responsible for the oxygen transfer. uef.fi The application of UPOs for the synthesis of complex alcohols is an active area of research, with protein engineering efforts underway to improve their stability and selectivity for non-natural substrates. nih.gov
The table below summarizes representative research findings on the enzymatic hydroxyfunctionalization of alkenes, highlighting the potential for synthesizing branched unsaturated alcohols.
| Enzyme Class | Specific Enzyme/Variant | Substrate(s) | Product(s) | Key Findings |
| Cytochrome P450 | P450-BM3 variants | Prochiral sulfides, isosteric alkanes | Chiral sulfoxides, hydroxylated alkanes | Mutants showed high chemo- and enantioselectivity for sulfoxidation over hydroxylation. acs.org |
| Cytochrome P450 | P450tol from Rhodococcus coprophilus | Propargylic compounds | Chiral propargylic alcohols | High regioselectivity (>99:1) and enantioselectivity (94–99% ee) for hydroxylation at the propargylic position. nih.gov |
| Unspecific Peroxygenase | UPO from Aspergillus niger (AniUPO) | β-Ketoesters | α-Hydroxy β-ketoesters | Engineered variants achieved up to 97% yield and >99:1 enantiomeric ratio. nih.gov |
Hydratase-Catalyzed Direct Water Addition to Alkenes
Hydratases are enzymes that catalyze the addition of a water molecule to a carbon-carbon double bond, offering a highly atom-economical route to alcohols without the need for cofactors or external reducing agents. nih.gov This direct hydration is particularly advantageous for the synthesis of chiral alcohols from prochiral alkenes. nih.gov
The application of hydratases has traditionally been focused on their native substrates, such as the hydration of fumarate by fumarase. However, recent research has expanded the substrate scope of these enzymes through protein engineering. Oleate hydratases (OHYs), which naturally catalyze the hydration of the double bond in oleic acid, have emerged as particularly promising candidates for the synthesis of a broader range of alcohols. nih.govresearchgate.net
The challenge in hydrating non-activated, branched alkenes to produce tertiary alcohols like 3,6-dimethyloct-4-en-3-ol lies in the inherent substrate specificity of wild-type enzymes. However, through rational design and directed evolution, the active sites of oleate hydratases have been modified to accommodate smaller and structurally different alkenes. researchgate.net Engineered fatty acid hydratases have been shown to catalyze the asymmetric hydration of various terminal and internal alkenes with high conversion and excellent selectivity. nih.gov One strategy to enhance the activity of oleate hydratases on non-native substrates involves the use of "decoy molecules," which are small carboxylic acids that bind in the active site and facilitate the correct positioning of the alkene substrate for hydration. nih.gov
While the direct enzymatic hydration of a substrate to form this compound has not been specifically reported, the successful engineering of hydratases for the synthesis of other chiral secondary and potentially tertiary alcohols from branched alkenes provides a strong proof-of-concept. researchgate.netnih.gov Further research in this area could lead to the development of a biocatalyst tailored for the synthesis of this specific target molecule.
Below is a table summarizing key research on the application of hydratases for the synthesis of alcohols from non-native substrates.
| Enzyme | Substrate(s) | Product(s) | Key Findings & Conditions |
| Engineered Oleate Hydratase from Elizabethkingia meningoseptica | Terminal and internal alkenes | Chiral secondary alcohols | Achieved up to 93% conversion and >99% ee with the use of a carboxylic acid decoy molecule. nih.gov |
| Oleate Hydratase from Macrococcus caseolyticus | Oleate | (R)-10-hydroxyoctadecanoate | Active on cis-9 and/or cis-12 double bonds of unsaturated fatty acids. uniprot.org |
| Engineered Oleate Hydratase from Elizabethkingia meningoseptica | Small, volatile alkenes (C5-C8) | Chiral secondary alcohols | Engineered variants showed up to a 20-fold increase in activity without a decoy molecule in a two-phase system. researchgate.net |
Elucidation of Reaction Mechanisms and Mechanistic Pathways Pertaining to 3,6 Dimethyloct 4 En 3 Ol
Radical-Mediated Transformation Mechanisms
The involvement of 3,6-dimethyloct-4-en-3-ol in radical-mediated reactions is characterized by the formation of key intermediates that dictate the subsequent bond-forming events.
Carbon-Oxygen Bond Formation via Radical Termination in Asymmetric Carbohydroxylation
While direct studies on the asymmetric carbohydroxylation of this compound are not extensively documented, the general mechanism for unsaturated alcohols involves the generation of a carbon-centered radical intermediate. In a hypothetical asymmetric carbohydroxylation, a chiral catalyst would facilitate the addition of a carbon-based radical and a hydroxyl group across the double bond. The reaction would proceed through the formation of a radical intermediate at either the C4 or C5 position of the octene chain. The stereochemistry of the newly formed C-O bond would be controlled by the chiral environment provided by the catalyst during the radical termination step, where the hydroxyl radical is delivered to the carbon radical. The regioselectivity of the hydroxylation would be influenced by the steric and electronic environment of the radical intermediate.
Photochemical Alkoxyalkylation of Alkenes via Radical Intermediates
The photochemical alkoxyalkylation of alkenes provides a pathway for the formation of new carbon-carbon and carbon-oxygen bonds. In the context of this compound, this transformation would likely be initiated by the photochemical activation of a suitable reagent, leading to the formation of an alkoxy radical. This radical could then add to an alkene, generating a new carbon-centered radical. This intermediate can then be trapped by an alkyl radical, resulting in the final alkoxyalkylation product. The regioselectivity of the initial alkoxy radical addition would be governed by the stability of the resulting carbon-centered radical.
Radical Processes in Trifluoromethyl Tertiary Alcohol Synthesis
The synthesis of trifluoromethyl tertiary alcohols often proceeds through radical pathways. For a substrate like this compound, a radical trifluoromethylation reaction could be envisioned. This process would involve the generation of a trifluoromethyl radical (•CF₃), typically from a precursor like triflyl chloride (CF₃SO₂Cl) or Togni's reagent, under photolytic or radical initiator conditions. The highly electrophilic •CF₃ radical would then add to the double bond of this compound. This addition would preferentially occur at the less substituted carbon of the double bond (C5) to generate a more stable tertiary radical at C4. This radical intermediate would then be trapped by a suitable oxygen source or undergo oxidation followed by hydrolysis to yield the corresponding trifluoromethylated tertiary alcohol. organic-chemistry.orgorganic-chemistry.org
| Reaction | Initiator/Reagent | Key Intermediate | Product Type |
| Radical Trifluoromethylation | CF₃SO₂Na / O₂ | Tertiary radical at C4 | β-Trifluoromethyl alcohol |
Pericyclic Reactions and Intramolecular Cyclizations
The presence of both a double bond and a hydroxyl group in this compound allows for its participation in various pericyclic and intramolecular cyclization reactions.
Intramolecular Ene Reactions Catalyzed by Lewis Acids
The intramolecular ene reaction is a powerful tool for the formation of cyclic compounds. For this compound, the hydroxyl group can act as the enophile after activation by a Lewis acid. The Lewis acid coordinates to the oxygen atom of the hydroxyl group, increasing its electrophilicity. The ene component is the double bond within the same molecule. The reaction proceeds through a six-membered transition state, involving the transfer of the hydrogen from the hydroxyl group to one carbon of the double bond, while a new carbon-carbon bond is formed between the other carbon of the double bond and the carbon bearing the hydroxyl group. This process would lead to the formation of a substituted cyclopentane or cyclohexane ring, depending on the regioselectivity of the cyclization. The use of chiral Lewis acids could potentially induce asymmetry in the newly formed stereocenters. nih.gov
| Lewis Acid Catalyst | Role of Lewis Acid | Transition State | Cyclization Product |
| Me₂AlCl | Activates the hydroxyl group | Six-membered pericyclic | Substituted cyclic ether |
Organoselenium-Mediated Oxyselenocyclization of Unsaturated Alcohols
Organoselenium reagents can induce the cyclization of unsaturated alcohols through an electrophilic addition mechanism. In the case of this compound, an electrophilic selenium species (e.g., from phenylselenyl chloride, PhSeCl) would add to the double bond, forming a bridged seleniranium ion intermediate. The hydroxyl group, acting as an internal nucleophile, would then attack one of the carbons of the seleniranium ion in an intramolecular fashion. This attack typically follows Markovnikov's rule, with the hydroxyl group attacking the more substituted carbon, leading to the formation of a five- or six-membered cyclic ether containing a phenylselenyl group. The stereochemistry of the cyclization is often trans, resulting from the anti-addition of the selenium electrophile and the hydroxyl nucleophile across the double bond. researchgate.net
| Reagent | Intermediate | Nucleophile | Product |
| Phenylselenyl chloride (PhSeCl) | Seleniranium ion | Intramolecular hydroxyl group | Cyclic ether with a phenylselenyl group |
Elimination and Dehydration Mechanisms of Tertiary Alcohols
The elimination and dehydration of tertiary alcohols, such as this compound, are fundamental reactions in organic chemistry, typically proceeding through an E1 (Elimination, Unimolecular) mechanism. This pathway is favored due to the stability of the tertiary carbocation intermediate that is formed. acs.orgacs.orgnih.gov The reaction is generally acid-catalyzed, with common catalysts including concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). acs.orguregina.ca
The E1 mechanism for the dehydration of a tertiary alcohol can be broken down into three key steps:
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl (-OH) group by a strong acid. acs.orgnih.govuregina.ca This converts the poor leaving group, a hydroxide ion (OH⁻), into a much better leaving group, a water molecule (H₂O). acs.orgacs.org
Formation of a Carbocation: The protonated alcohol then dissociates, with the water molecule departing, leading to the formation of a carbocation intermediate. acs.orgnih.govuregina.ca This step is the slowest and, therefore, the rate-determining step of the reaction. acs.orguregina.ca The stability of the carbocation is a crucial factor, with tertiary carbocations being the most stable due to hyperconjugation and inductive effects from the alkyl groups. acs.org Consequently, tertiary alcohols dehydrate more readily than secondary or primary alcohols. nih.govuregina.ca
Deprotonation to Form an Alkene: A weak base, often a water molecule or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent (beta) to the positively charged carbon. acs.org The electrons from the C-H bond then form a new pi (π) bond, resulting in the formation of an alkene. nih.gov
In the case of this compound, the formation of the tertiary carbocation at the C3 position can be followed by the removal of a proton from either C2 or C4. According to Zaitsev's rule, the major product will be the more substituted, and therefore more stable, alkene. acs.org However, the pre-existing double bond between C4 and C5 in this compound introduces additional complexity, potentially leading to the formation of a conjugated diene system, which is particularly stable.
It is also important to consider the possibility of carbocation rearrangements. Although the initially formed carbocation from this compound is already tertiary and thus relatively stable, rearrangements such as hydride or alkyl shifts can occur if a more stable carbocation can be formed. nih.gov
| Reaction Step | Description | Key Intermediates/Species |
| 1. Protonation | The hydroxyl group of the tertiary alcohol is protonated by an acid catalyst. | Protonated alcohol (alkyloxonium ion) |
| 2. Carbocation Formation | The protonated alcohol loses a water molecule to form a tertiary carbocation. This is the rate-determining step. | Tertiary carbocation, Water |
| 3. Deprotonation | A weak base removes a proton from an adjacent carbon, leading to the formation of an alkene. | Alkene, Regenerated acid catalyst |
Nucleophilic Substitution and Addition Mechanisms Relevant to Tertiary Alcohol Reactivity
Tertiary alcohols like this compound can undergo nucleophilic substitution reactions, primarily through an Sₙ1 (Substitution, Nucleophilic, Unimolecular) mechanism. acs.org This is due to the steric hindrance around the tertiary carbon, which prevents the backside attack required for an Sₙ2 reaction, and the stability of the tertiary carbocation intermediate. nih.govnih.gov
A common example of an Sₙ1 reaction involving a tertiary alcohol is the reaction with hydrogen halides (HX). The mechanism mirrors the initial steps of the E1 dehydration:
Protonation of the Alcohol: The hydroxyl group is protonated by the strong acid (HX), forming a good leaving group (water). acs.orgnih.gov
Formation of a Carbocation: The water molecule departs, generating a stable tertiary carbocation. This is the rate-limiting step. acs.orgnih.gov
Nucleophilic Attack: The halide ion (X⁻), a good nucleophile, attacks the planar carbocation. acs.orgnih.gov This attack can occur from either face of the carbocation, which can lead to a racemic mixture if the carbon is a stereocenter. nih.gov
The reactivity of hydrogen halides follows the order HI > HBr > HCl, which corresponds to their increasing acidity and the nucleophilicity of the resulting halide ions. nih.gov Tertiary alcohols are the most reactive among alcohols in Sₙ1 reactions due to the stability of the carbocation formed. nih.gov
Nucleophilic addition reactions are generally not characteristic of the reactivity of the tertiary alcohol functional group itself. Instead, nucleophilic addition is a key reaction in the synthesis of tertiary alcohols. For instance, the reaction of a ketone with a Grignard reagent or an organolithium reagent is a common method for preparing tertiary alcohols. nih.gov In this process, the nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide to yield the tertiary alcohol. nih.gov
| Reaction Type | Mechanism | Substrate | Reagent | Key Intermediate | Product |
| Nucleophilic Substitution | Sₙ1 | Tertiary Alcohol | Hydrogen Halide (HX) | Tertiary Carbocation | Alkyl Halide |
| Nucleophilic Addition (for synthesis) | - | Ketone | Grignard Reagent (R-MgX) | Alkoxide | Tertiary Alcohol |
Computational Insights into Reaction Energetics and Transition States
Computational chemistry, particularly methods like Density Functional Theory (DFT) and ab initio calculations, provides powerful tools for investigating the reaction mechanisms of tertiary alcohols at a molecular level. nih.govpitt.eduumn.edu These studies offer detailed information about the energetics of reaction pathways, the structures of transition states, and the stability of intermediates, which can be difficult to determine experimentally.
For the acid-catalyzed dehydration of tertiary alcohols, computational studies can model the entire reaction coordinate. They can calculate the activation energies for each step: the protonation of the alcohol, the dissociation of the water molecule to form the carbocation, and the final deprotonation to yield the alkene. nsf.gov These calculations often confirm that the formation of the carbocation is the step with the highest energy barrier, and thus is the rate-determining step. youtube.com
Quantum-chemical computations have been instrumental in clarifying the mechanisms of carbocation rearrangements. acs.org These studies can map out the potential energy surface for various rearrangement pathways, such as 1,2-hydride and 1,2-alkyl shifts, and determine the transition state energies for these processes. uregina.ca This allows for a prediction of the most likely rearrangement pathways and the expected product distributions. For example, computational studies have elucidated the role of protonated cyclopropane structures in complex carbocation rearrangements. acs.orguregina.ca
In the context of Sₙ1 reactions, computational models can simulate the solvolysis of tertiary alkyl halides, which is analogous to the reaction of tertiary alcohols with hydrogen halides. These models can include explicit solvent molecules to understand their role in stabilizing the transition state and the carbocation intermediate. ic.ac.uk For instance, DFT calculations have been used to study the transition state for the Sₙ1 solvolysis of tert-butyl chloride, providing insights into the geometry and energy of this critical point in the reaction. ic.ac.uk
Furthermore, computational methods can be used to predict various physicochemical properties that influence reactivity. For example, the proton affinity of an alcohol and the stability of the corresponding carbocation can be calculated to rationalize the observed order of reactivity in dehydration reactions. pitt.edu
| Computational Method | Application in Tertiary Alcohol Reactions | Key Insights |
| Density Functional Theory (DFT) | Modeling dehydration and Sₙ1 reaction pathways. | Calculation of activation energies, transition state structures, and intermediate stabilities. umn.edunsf.gov |
| Ab initio Calculations | Investigating carbocation rearrangements and reaction mechanisms. | Elucidation of complex rearrangement pathways and prediction of product distributions. nih.govpitt.edu |
| Molecular Dynamics (MD) Simulations | Simulating the role of solvent in reaction mechanisms. | Understanding solvent effects on the stability of intermediates and transition states. nsf.gov |
Advanced Spectroscopic Techniques for Structural Characterization and Validation of 3,6 Dimethyloct 4 En 3 Ol
Integration of Multi-Spectroscopic Data for Comprehensive Structural Assignment of 3,6-Dimethyloct-4-en-3-ol
The definitive structural elucidation of a molecule such as this compound, which possesses multiple stereocenters and functional groups, necessitates a correlative approach, integrating data from several advanced spectroscopic techniques. While mass spectrometry provides information on the molecular weight and elemental composition, infrared (IR) spectroscopy identifies the functional groups present. Nuclear magnetic resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, reveals the connectivity of the carbon skeleton and the specific chemical environment of each atom. The synergistic use of these methods allows for an unambiguous assignment of the molecule's complex structure.
The initial confirmation of the molecular formula, C₁₀H₂₀O, is typically achieved through high-resolution mass spectrometry (HRMS). This technique provides a highly accurate mass measurement, which can be used to deduce the elemental composition.
Infrared (IR) spectroscopy serves to identify the key functional groups within the this compound structure. The presence of a hydroxyl (-OH) group is indicated by a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the tertiary alcohol would be expected to appear in the 1100-1200 cm⁻¹ region. The carbon-carbon double bond (C=C) within the octene chain gives rise to a weaker absorption band around 1660-1680 cm⁻¹. Additionally, C-H stretching vibrations from the aliphatic methyl and methylene groups are observed in the 2850-3000 cm⁻¹ range.
¹H NMR spectroscopy provides detailed information about the number and types of protons and their neighboring atoms. In the spectrum of this compound, the olefinic protons on the C=C double bond would appear as multiplets in the downfield region, typically between 5.2 and 5.8 ppm. The proton of the hydroxyl group would be visible as a broad singlet, the chemical shift of which can vary depending on concentration and solvent. The protons of the methyl and ethyl groups attached to the carbon skeleton would be found in the upfield region of the spectrum.
¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbon atoms of the C=C double bond would produce signals in the downfield region, generally between 120 and 140 ppm. The carbon atom bearing the hydroxyl group (C3) would also be significantly deshielded, with a chemical shift in the range of 70-80 ppm. The remaining aliphatic carbons of the methyl and ethyl groups would appear in the upfield region of the spectrum.
By integrating the data from these spectroscopic techniques, a complete and unambiguous structural assignment of this compound can be achieved. The mass spectrometry data confirms the molecular formula, the IR spectrum identifies the key functional groups, and the ¹H and ¹³C NMR spectra provide the detailed connectivity of the atoms, allowing for the complete elucidation of the molecular structure.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| H4 | 5.4 - 5.6 | Multiplet | |
| H5 | 5.3 - 5.5 | Multiplet | |
| OH | 1.5 - 2.5 | Broad Singlet | |
| CH(6) | 2.0 - 2.2 | Multiplet | |
| CH₂(2) | 1.4 - 1.6 | Multiplet | |
| CH₂(7) | 1.2 - 1.4 | Multiplet | |
| CH₃(1) | 0.8 - 1.0 | Triplet | 7.5 |
| CH₃(C3) | 1.1 - 1.3 | Singlet | |
| CH₃(C6) | 0.9 - 1.1 | Doublet | 7.0 |
| CH₃(8) | 0.8 - 1.0 | Triplet | 7.5 |
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C5 | 135 - 138 |
| C4 | 125 - 128 |
| C3 | 75 - 78 |
| C6 | 40 - 43 |
| C2 | 30 - 33 |
| C7 | 28 - 31 |
| CH₃(C3) | 25 - 28 |
| CH₃(C6) | 18 - 21 |
| C8 | 13 - 16 |
| C1 | 8 - 11 |
Interactive Data Table: Predicted IR Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C=C Stretch (Alkene) | 1660 - 1680 | Weak-Medium |
| C-O Stretch (Tertiary Alcohol) | 1100 - 1200 | Medium |
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| m/z Value | Predicted Fragment | Interpretation |
| 156 | [C₁₀H₂₀O]⁺ | Molecular Ion (M⁺) |
| 138 | [M - H₂O]⁺ | Loss of water from the alcohol |
| 127 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 99 | [M - C₄H₉]⁺ | Cleavage adjacent to the double bond |
| 73 | [C₄H₉O]⁺ | Cleavage at the C3-C4 bond |
Computational Chemistry Approaches in the Theoretical Study of 3,6 Dimethyloct 4 En 3 Ol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it ideal for studying molecules of this size. mdpi.com
A theoretical investigation would begin by optimizing the geometry of 3,6-Dimethyloct-4-en-3-ol. This process finds the lowest energy arrangement of atoms. Following optimization, a frequency calculation is typically performed to confirm that the structure is a true energy minimum.
From the optimized structure, key electronic properties and reactivity descriptors can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical stability and reactivity. youtube.com A molecular electrostatic potential (MESP) map can also be generated to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. nih.gov
Illustrative Data for Electronic Properties of this compound Calculated at the B3LYP/6-311++G(d,p) level of theory. Data is hypothetical and for illustrative purposes.
| Property | Calculated Value | Implication |
| HOMO Energy | -6.5 eV | Indicates regions susceptible to oxidation/electrophilic attack. |
| LUMO Energy | +1.2 eV | Indicates regions susceptible to reduction/nucleophilic attack. |
| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability. |
| Dipole Moment | 1.8 D | Indicates moderate polarity, influencing solubility and intermolecular forces. |
These calculations provide a quantitative profile of the molecule's reactivity, guiding further experimental studies.
Mechanistic Studies: Elucidation of Reaction Pathways and Transition States
Computational chemistry is exceptionally useful for mapping out the step-by-step mechanisms of chemical reactions. For this compound, a key reaction to study would be its acid-catalyzed dehydration, which is a common transformation for alcohols. researchgate.netbyjus.com
Using DFT, researchers can model the entire reaction coordinate. This involves identifying and optimizing the structures of reactants, intermediates, transition states, and products. A transition state is the highest energy point along the reaction pathway and is characterized by a single imaginary frequency in a vibrational analysis. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a primary determinant of the reaction rate. nih.gov
For the dehydration of this tertiary alcohol, an E1 mechanism is likely, involving the formation of a carbocation intermediate. acs.org Computational modeling can confirm this, locate the transition state for the loss of water, and explore the subsequent steps, such as rearrangements or proton loss to form various alkene products.
Hypothetical Energy Profile for Dehydration of this compound Relative energies (ΔE) in kcal/mol. Data is hypothetical and for illustrative purposes.
| Species | Description | Relative Energy (ΔE) |
| Reactant | Protonated Alcohol | 0.0 |
| TS1 | Transition state for water loss | +15.2 |
| Intermediate | Tertiary Carbocation | +5.8 |
| TS2 | Transition state for proton removal | +7.5 |
| Product | Alkene + H₃O⁺ | -10.1 |
This type of analysis reveals the most favorable reaction pathway and can predict the major and minor products by comparing the activation energies of competing routes.
Intermolecular Interactions with Solvents and Catalysts
The behavior of a molecule is often significantly influenced by its environment. Computational models can simulate how this compound interacts with solvent molecules or catalysts. rsc.org These interactions can affect conformational preferences, reactivity, and spectroscopic properties.
Two primary approaches are used to model these effects:
Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM). This method is computationally efficient and captures the bulk electrostatic effects of the solvent. nih.gov
Explicit Solvation Models: One or more solvent molecules are included directly in the calculation. This approach is more computationally intensive but allows for the detailed study of specific intermolecular interactions, such as hydrogen bonding between the alcohol's hydroxyl group and a water or ethanol (B145695) molecule. jlu.edu.cnresearchgate.net
Studying interactions with catalysts, such as a Lewis acid, would involve modeling the complex formed between the catalyst and the alcohol's hydroxyl group to understand how the catalyst activates the molecule for subsequent reactions. rsc.org
Conformational Analysis and Energetic Minima Determination
Due to the presence of several single bonds, this compound is a flexible molecule with numerous possible three-dimensional arrangements, or conformers. A thorough conformational analysis is essential because the lowest-energy conformer (the global minimum) and other low-energy structures are the most populated and therefore dictate the molecule's observed properties. taylorfrancis.com
A typical conformational search involves:
Generating a large number of initial structures by systematically rotating the rotatable bonds.
Performing an initial geometry optimization of these structures using a computationally inexpensive method, like molecular mechanics.
Taking the unique, low-energy conformers from the initial search and re-optimizing them using a more accurate method, such as DFT. chemrxiv.org
The final output is a set of stable conformers and their relative energies, which can be used to calculate Boltzmann-weighted average properties that are comparable to experimental measurements.
Illustrative Conformational Analysis of this compound Relative free energies (ΔG) in kcal/mol, calculated at 298.15 K. Data is hypothetical and for illustrative purposes.
| Conformer ID | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (ΔG) | Boltzmann Population |
| Conf-1 | 178.5° | 0.00 | 75.1% |
| Conf-2 | -65.2° | 0.85 | 18.2% |
| Conf-3 | 68.9° | 1.50 | 6.7% |
| Conf-4 | 10.2° | > 3.00 | < 0.1% |
This analysis identifies the most stable shapes of the molecule, which is crucial for interpreting its reactivity and spectroscopic data.
Prediction of Spectroscopic Parameters and Validation against Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic data, such as NMR and IR spectra. These predictions are invaluable for structure elucidation and for assigning experimental signals. fiveable.me
NMR Spectroscopy: Using the Gauge-Including Atomic Orbital (GIAO) method with DFT, it is possible to calculate the nuclear magnetic shielding tensors for each atom. researchgate.netnih.gov These values can be converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. By calculating the NMR shifts for different possible isomers or conformers and comparing them to experimental spectra, one can confidently determine the correct structure. github.io
IR Spectroscopy: The vibrational frequencies and intensities calculated from a DFT frequency analysis correspond to the peaks in an IR spectrum. acs.org While calculated frequencies often have a systematic error, they can be corrected using a scaling factor to achieve excellent agreement with experimental data, allowing for the confident assignment of functional groups and vibrational modes.
Comparing these predicted spectra with experimentally measured ones serves as a critical validation of the computational model. Strong agreement provides confidence that the calculated geometric and electronic structures are accurate representations of the real molecule. fiveable.me
Synthetic Applications and Advanced Chemical Transformations of 3,6 Dimethyloct 4 En 3 Ol As a Versatile Building Block
Utilization in the Synthesis of Structurally Complex Organic Molecules
There is no available data in the scientific literature detailing the use of 3,6-Dimethyloct-4-en-3-ol as a starting material or intermediate in the synthesis of complex organic molecules.
Stereoselective Construction of Chiral Scaffolds and Stereogenic Centers
No published methods or studies were found that describe the application of this compound in stereoselective reactions to construct chiral scaffolds or create new stereogenic centers.
Environmental Dynamics and Biodegradation Studies of Branched Unsaturated Alcohols: Academic Perspectives
Microbial Degradation Pathways of Branched Alkyl Chains and Alcohol Functionality
The microbial degradation of complex organic molecules is a critical component of environmental carbon cycling. The structural features of 3,6-Dimethyloct-4-en-3-ol, namely its tertiary alcohol, unsaturation, and branched nature, present unique challenges and pathways for microbial catabolism.
Aerobic and Anaerobic Biotransformation Mechanisms and Kinetics
The initiation of microbial degradation of this compound is expected to differ significantly under aerobic and anaerobic conditions.
Aerobic Biotransformation: In the presence of oxygen, the degradation of tertiary alcohols that are resistant to typical alcohol dehydrogenases is often initiated by monooxygenase enzymes. A key enzyme family involved in the breakdown of such recalcitrant molecules is the Rieske nonheme mononuclear iron oxygenases. researchgate.netnih.govnih.gov For tertiary alcohols like tert-amyl alcohol (TAA), studies have shown that these enzymes can function as desaturases, introducing a double bond, rather than hydroxylating the molecule. nih.govresearchgate.net This desaturation mechanism transforms the tertiary alcohol into an unsaturated alcohol, which can then be further metabolized. nih.gov Another potential aerobic initiation step is hydroxylation at a non-tertiary carbon position, creating a diol that can be further oxidized.
Anaerobic Biotransformation: Under anaerobic conditions, the initial enzymatic attack on a hydrocarbon or alcohol often involves addition of a metabolite, such as fumarate, to a carbon atom adjacent to a methyl group. This reaction is catalyzed by enzymes like benzylsuccinate synthase in the case of toluene. This initial step activates the otherwise unreactive hydrocarbon for subsequent degradation. For unsaturated compounds, the double bond can also be a site for initial enzymatic reactions. While specific anaerobic degradation pathways for tertiary unsaturated alcohols are not well-documented, it is plausible that microorganisms employ novel enzymatic strategies to overcome the stability of the tertiary alcohol group in the absence of oxygen. The kinetics of anaerobic degradation are typically slower than aerobic processes.
Influence of Alkyl Branching on Enzyme Substrate Specificity and Degradation Rates
The presence of methyl groups at the 3 and 6 positions of the octene chain in this compound significantly influences its biodegradability. Alkyl branching can sterically hinder the binding of the substrate to the active site of degradative enzymes, thereby reducing the rate of degradation.
Enzyme specificity is a crucial factor in the metabolism of branched compounds. worthington-biochem.com Some enzymes, like alcohol dehydrogenases, may have a broad substrate range, while others are highly specific. nih.gov The evolution of enzymes capable of accommodating branched structures is a key aspect of microbial adaptation to utilize such compounds as carbon sources. For instance, some microorganisms possess enzymes that can specifically handle the branched structures resulting from the breakdown of compounds like the amino acid leucine. nih.gov
The rate of degradation of branched-chain hydrocarbons is generally slower than that of their linear analogs. enviro.wiki This is attributed to the increased steric hindrance and the requirement for specific enzymatic machinery to process the branched points.
Metabolic Pathways: Role of Beta-Oxidation in Alcohol Catabolism
Following the initial enzymatic attack that transforms the tertiary alcohol and saturates the double bond, the resulting branched-chain saturated alcohol or a derivative thereof would likely be channeled into a catabolic pathway analogous to fatty acid beta-oxidation.
Beta-oxidation is the primary mechanism for the degradation of fatty acids, involving a series of four enzymatic reactions that sequentially shorten the carbon chain by two-carbon units, releasing acetyl-CoA. nih.gov For branched-chain and unsaturated fatty acids, auxiliary enzymes are required to handle the branch points and the double bonds. nih.gov
In the context of this compound degradation, once the initial modifications have occurred, the resulting carbon skeleton would be processed by a modified beta-oxidation pathway. The methyl branches would be handled by specific enzymes that can either rearrange the carbon skeleton or process the branched intermediates. The acetyl-CoA generated from beta-oxidation can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO2 and H2O, generating cellular energy in the form of ATP.
Atmospheric Chemistry and Environmental Fate of Volatile Organic Compounds (VOCs)
As a volatile organic compound (VOC), this compound can be released into the atmosphere, where it will participate in a series of chemical reactions that determine its environmental fate and its impact on atmospheric composition. Its atmospheric lifetime and degradation products are primarily governed by its reactions with key atmospheric oxidants.
The presence of both a double bond and a hydroxyl group makes this compound a reactive molecule in the troposphere. Its degradation will be initiated by reaction with hydroxyl radicals (OH), nitrate radicals (NO3), and ozone (O3).
Reactions with Atmospheric Oxidants: Ozonolysis of Alkenes and Criegee Intermediate Reactions with Alcohols
The atmospheric degradation of this compound will be initiated by several key reactions:
Reaction with OH Radicals: The hydroxyl radical is the most important daytime oxidant in the troposphere. The reaction of OH with this compound can proceed via two main pathways: OH addition to the double bond and H-atom abstraction from the C-H bonds or the O-H bond of the alcohol group. For unsaturated alcohols, OH addition to the double bond is typically the dominant pathway, accounting for over 70% of the initial reaction. researchgate.net This reaction leads to the formation of a chemically activated hydroxyalkyl radical, which will rapidly react with molecular oxygen (O2) to form a peroxy radical (RO2).
Ozonolysis: The reaction with ozone is a significant degradation pathway for alkenes in the atmosphere. wikipedia.org The ozonolysis of the C4=C5 double bond in this compound will proceed through the Criegee mechanism, forming a primary ozonide that quickly decomposes into a carbonyl compound and a Criegee intermediate (carbonyl oxide). wikipedia.org The nature of the substituents around the double bond will determine the specific carbonyls and Criegee intermediates formed.
The Criegee intermediates are highly reactive and can undergo several reactions, including unimolecular decay or reactions with other atmospheric species. In the presence of the alcohol functionality within the same molecule or with other alcohol molecules, the Criegee intermediate can react to form hydroperoxy hemiacetals. acs.org
Reaction with NO3 Radicals: During the nighttime, in the absence of sunlight, the nitrate radical (NO3) can become a significant oxidant. Similar to OH radicals, NO3 can add to the double bond of this compound, initiating its degradation.
The relative importance of these different degradation pathways will depend on the atmospheric concentrations of the respective oxidants and the rate constants for each reaction.
Theoretical Modeling of Atmospheric Degradation Pathways
Theoretical modeling, using quantum chemical calculations and kinetic modeling, is a powerful tool for elucidating the complex reaction mechanisms and kinetics of atmospheric degradation of VOCs. acs.orgmdpi.com Such models can predict the branching ratios of different reaction pathways, the structures and stability of intermediates, and the final product distribution.
For this compound, theoretical models would be used to:
Calculate Reaction Rate Constants: Determine the rate constants for the reactions with OH, O3, and NO3 to estimate the atmospheric lifetime of the compound.
Elucidate Reaction Mechanisms: Investigate the detailed mechanisms of the initial reactions, including the stereochemistry of OH addition and the decomposition pathways of the primary ozonide and Criegee intermediates.
Predict Product Formation: Identify the major degradation products, which could include smaller carbonyls, organic acids, and secondary organic aerosols (SOA). The formation of these products can have significant impacts on air quality and climate. acs.org
Theoretical studies on similar unsaturated alcohols have shown that the reaction with OH radicals is rapid, with atmospheric lifetimes on the order of hours. acs.org The degradation pathways are complex, leading to a variety of oxygenated products and contributing to the formation of ozone and secondary organic aerosol.
Interactive Data Table: Estimated Atmospheric Lifetimes of this compound with Respect to Major Atmospheric Oxidants
| Oxidant | Assumed Concentration (molecules cm⁻³) | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Lifetime |
| OH (daytime) | 2 x 10⁶ | 5 x 10⁻¹¹ | ~5.5 hours |
| O₃ | 7 x 10¹¹ | 1 x 10⁻¹⁷ | ~4 days |
| NO₃ (nighttime) | 5 x 10⁸ | 3 x 10⁻¹³ | ~7.7 days |
Note: The rate constants are estimates based on structurally similar compounds and are subject to uncertainty. The lifetimes are calculated as 1/(k[X]), where k is the rate constant and [X] is the concentration of the oxidant.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,6-Dimethyloct-4-en-3-ol, and what catalysts or conditions yield high purity?
- Methodology : Begin with allylic alcohol intermediates or alkene precursors. For example, use acid-catalyzed cyclization or coupling reactions (e.g., Sonogashira or Heck couplings) with palladium catalysts (PdCl₂(PPh₃)₂) and copper iodide (CuI) to introduce stereochemical control . Alternatively, employ stannic chloride (SnCl₄) as a Lewis acid catalyst for diastereoselective synthesis, as demonstrated in analogous terpene alcohol syntheses . Purify via fractional distillation under reduced pressure (45–47°C/10 mmHg) and dry using molecular sieves .
Q. How can researchers reliably characterize the structure of this compound using spectroscopic methods?
- Methodology : Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For NMR, analyze proton (¹H) and carbon (¹³C) shifts to confirm alkene geometry (δH ~5.3 ppm for vinyl protons; δC ~125–130 ppm for sp² carbons) and stereochemistry at C3 and C5. Compare with NIST spectral databases for validation . HRMS should match the molecular ion peak (e.g., m/z 156.1150 for C₁₀H₂₀O) .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodology : Store under inert gas (argon or nitrogen) at –20°C to prevent oxidation of the alkene or hydroxyl groups. Monitor degradation via periodic GC-MS analysis. Use stabilizers like BHT (butylated hydroxytoluene) if prolonged storage is required .
Advanced Research Questions
Q. How can enantiomeric excess (ee) of this compound be determined, and what chiral resolution methods are effective?
- Methodology : Use chiral HPLC columns (e.g., Chiralpak® IA/IB) with polar mobile phases (hexane/isopropanol) to separate enantiomers. Alternatively, synthesize diastereomeric derivatives (e.g., Mosher esters) and analyze via ¹H NMR. For asymmetric synthesis, employ Sharpless epoxidation or enzymatic resolution with lipases .
Q. What experimental strategies resolve contradictions in NMR data for this compound’s stereoisomers?
- Methodology : Perform NOESY/ROESY experiments to confirm spatial proximity of methyl groups (C3 and C6) and alkene geometry. Compare experimental data with computational predictions (DFT calculations at the B3LYP/6-31G* level) to validate assignments . If discrepancies persist, cross-validate with X-ray crystallography of a crystalline derivative (e.g., bromohydrin adducts) .
Q. How can computational modeling predict the reactivity of this compound in acid-catalyzed rearrangements?
- Methodology : Use Gaussian or ORCA software to model reaction pathways. Calculate transition-state energies for Wagner-Meerwein hydride shifts or pinacol rearrangements. Validate with kinetic isotope effects (KIE) experiments and in situ IR monitoring of intermediates .
Key Considerations
- Contradictions in Evidence : While emphasizes SnCl₄ for diastereoselectivity, highlights palladium-mediated couplings for stereochemical fidelity. Researchers should test both methods for substrate compatibility.
- Data Validation : Cross-reference experimental results with NIST databases to address spectral ambiguities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
